molecular formula C11H20N2O2 B1480298 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-59-5

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1480298
CAS No.: 2097944-59-5
M. Wt: 212.29 g/mol
InChI Key: RERYHXKSLBHTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a spirocyclic compound featuring a propan-1-one backbone substituted with an amino group and a bicyclic 6-oxa-2-azaspiro[4.5]decan moiety. Its unique spiro[4.5]decan scaffold distinguishes it from simpler aliphatic or aromatic derivatives, offering insights into structure-activity relationships (SAR) for drug design.

Properties

IUPAC Name

2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERYHXKSLBHTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one are primarily those regulated by SHP2. These include pathways involved in RTK, NF-1, and KRAS mutant-driven cancers. The downstream effects of these disruptions can lead to changes in cell proliferation, differentiation, and survival.

Result of Action

The molecular and cellular effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one’s action are primarily the result of its inhibition of SHP2. By disrupting the function of SHP2, the compound can alter the signaling pathways that SHP2 regulates, leading to changes in cellular processes such as cell proliferation, differentiation, and survival.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/AKT pathways. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes like cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes like SHP2 by binding to its active site, preventing substrate access and subsequent enzyme activity. This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised.

Metabolic Pathways

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, also identified by its CAS number 2097944-59-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and relevant case studies.

The molecular formula of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.28 g/mol. The compound features a spirocyclic structure which is significant in its biological activity.

PropertyValue
CAS Number2097944-59-5
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.28 g/mol
Standard Purity98%

Synthesis

The synthesis of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathway often aims to optimize yield and purity while minimizing by-products.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic structure similar to 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. For instance, a series of derivatives demonstrated significant cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC₅₀ (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa (Cervical)0.15

These findings suggest that compounds with similar structures may exhibit potent antitumor activity, making them promising candidates for further research and development in oncology.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, modulation of signaling pathways related to cell survival, and disruption of cellular metabolism.

Case Studies

A notable study explored the synthesis and biological evaluation of various spirocyclic compounds, including those similar to 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. The research indicated that modifications to the spirocyclic framework could enhance antitumor efficacy and selectivity against specific cancer types .

Example Case Study

In an experimental setup, compounds derived from the spirocyclic framework were tested against human lung cancer A549 cells and exhibited IC₅₀ values significantly lower than traditional chemotherapeutic agents, indicating a higher potency and potential for reduced side effects.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s spirocyclic core and amino-propan-1-one backbone are critical for its physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Spiro Ring System Key Substituents Applications/Notes
Target Compound C₁₁H₁₈N₂O₂* 210.28 [4.5] 6-oxa, 2-aza, amino Inferred biofilm inhibition
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS:2098090-74-3) C₁₁H₁₇ClN₂O₂ 244.72 [4.5] 6-oxa, 2-aza, chloro Reactive intermediate; stringent safety protocols
3-(2-Aminoquinolin-3-yl)-1-[(5R,10R)-10-hydroxy-7-oxa-2-azaspiro[4.5]decan-2-yl]propan-1-one C₂₀H₂₃N₃O₃ 353.42 [4.5] 7-oxa, hydroxy, quinoline BACE1 inhibition; enhanced target specificity
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS:N/A) C₁₂H₂₂N₂O₃ 242.31 [5.5] 1-oxa, 9-aza, hydroxy Discontinued; potential stability issues
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS:1420785-78-9) C₁₀H₁₉N₃O 197.28 [3.4] 6-aza, amino Compact structure; unverified applications

*Calculated based on IUPAC name.

Key Findings and Implications

Impact of Spiro Ring Size :

  • The target compound’s [4.5] spiro system balances conformational rigidity and molecular volume, enabling interactions with biological targets like biofilm-forming enzymes . Larger spiro systems (e.g., [5.5] in ) may reduce bioavailability due to increased molecular weight and steric hindrance . Smaller systems (e.g., [3.4] in ) could improve membrane permeability but lack target specificity .

Substituent Effects: Amino vs. Chloro: The amino group in the target compound likely enhances hydrogen-bonding capacity compared to the chloro derivative (), which is more electrophilic and suited for synthetic coupling reactions . Hydroxy and Quinoline Groups: The hydroxy-spiro compound () and quinoline-containing analog () demonstrate how polar or aromatic groups modulate enzyme inhibition (e.g., BACE1) but may introduce metabolic instability .

Biological Activity: Anti-biofilm agents with aliphatic backbones (e.g., 2-amino-1-(2-methylpyrrolidin-1-yl)propan-1-one) show broad-spectrum activity . The target compound’s spirocyclic system could enhance binding to biofilm-associated proteins through multivalent interactions. The chloro derivative () lacks direct biological data but serves as a precursor for amino-functionalized analogs via nucleophilic substitution .

Safety and Handling: Chloro-substituted analogs require strict safety measures (e.g., P201/P210 codes) due to flammability and reactivity , whereas amino derivatives may necessitate precautions against hygroscopicity or oxidation.

Preparation Methods

Starting Materials

  • Amino alcohols of the general formula containing a piperidine ring substituted with hydroxy and aminomethyl groups.
  • Examples include 1-benzyl-4-hydroxy-4-aminomethyl piperidine or analogous derivatives.

Cyclization Using Alkyl Carbonates

  • The amino alcohol is heated in a large excess of ethyl carbonate, which acts as both reagent and solvent.
  • A catalytic amount of an alkali metal alcoholate, such as sodium methylate or sodium ethylate, is added to promote the reaction.
  • The reaction temperature is gradually increased from approximately 70–75 °C up to 125 °C as the reaction proceeds, with continuous removal of the alcohol formed (e.g., ethanol) by distillation.

Reaction Conditions

  • Heating under reflux for approximately 2.5 hours.
  • Distillation under reduced pressure to remove excess carbonate after completion.
  • The reaction mixture is then worked up by stirring with water and ether, followed by filtration to isolate the spirocyclic product.

Yield and Purity

  • Typical yields reported are around 77.6% for the cyclized product.
  • The product can be purified by crystallization or chromatography.
  • Melting points are used to assess purity; for example, the product melting at 177–178 °C indicates high purity.

Alternative Cyclization Methods and Reagents

  • Use of phosgene or urea as cyclization agents is generally less favorable due to lower yields and difficulty in recovering starting materials.
  • The preferred method remains the use of alkyl carbonates due to better yields and simpler purification.

Functionalization of the Spirocyclic Core

  • The spirocyclic amine can be further functionalized by reaction with halogenated derivatives (e.g., R-Hal where Hal = Cl, Br, I) to introduce substituents on the nitrogen.
  • This reaction is carried out in solvents such as mixtures of benzene hydrocarbons (toluene, xylene) and tertiary amides (dimethylformamide or dimethylacetamide) in a 2:1 ratio.
  • Alkaline agents like alkali metal or alkaline earth metal carbonates or tertiary amines (triethylamine, dimethylaniline, pyridine) are used to neutralize the acid formed.
  • Reaction temperatures range from 110 to 120 °C.
  • The resulting substituted spiro compounds can be isolated as free bases or as their acid addition salts.

Purification Techniques

  • Physical methods: Crystallization and chromatographic separation.
  • Chemical methods: Formation of mineral or organic acid salts (e.g., hydrochloride, hydrobromide, sulfate, acetate, fumarate, tartrate).
  • The salts can be crystallized from appropriate solvents and decomposed in alkaline media to regenerate the free base if needed.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Catalyst/Agent Yield (%) Notes
Cyclization Amino alcohol + excess ethyl carbonate 70–125 Sodium methylate/ethylate ~77.6 Reflux; removal of ethanol by distillation
Functionalization Spiro amine + R-Hal in benzene/amide mix 110–120 Triethylamine or similar base Variable Neutralizes acid; introduces substituents
Purification Crystallization, chromatography, salt formation Ambient Mineral/organic acids N/A Acid salts improve stability and handling

Research Findings and Observations

  • The use of alkyl carbonates as cyclization agents is advantageous due to higher yields and simpler workup compared to phosgene or urea.
  • The reaction temperature and removal of by-product alcohol are critical for driving the cyclization to completion.
  • The choice of solvent and base in functionalization steps significantly affects reaction rates and yields.
  • The spirocyclic compounds and their salts exhibit valuable pharmacological properties such as bronchodilation, analgesia, and anti-inflammatory activity, underscoring the importance of efficient synthesis.

Q & A

Basic: What synthetic routes are recommended for 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of spirocyclic compounds like this target molecule often involves multi-step protocols. Key steps include:

  • Coupling Reactions : Use carbodiimide reagents (e.g., EDC) with HOBt to activate carboxylic acid intermediates, facilitating amide bond formation in anhydrous methanol .
  • Solvent Selection : Anhydrous THF or methanol minimizes hydrolysis of sensitive intermediates .
  • Purification : Column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) effectively isolates products. Yield optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine nucleophiles) and reaction times (12–24 hours) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?

Methodological Answer:

  • 1H/13C-NMR : Focus on signals for the spirocyclic system (e.g., oxa-azaspiro protons at δ 3.5–4.5 ppm and quaternary carbons near 70–80 ppm). Splitting patterns in propargylamine intermediates (e.g., alkynyl protons at δ 2.5–3.0 ppm) confirm regiochemistry .
  • FTIR : Amide C=O stretches (~1650–1680 cm⁻¹) and primary amine N-H bends (~1600 cm⁻¹) validate functional groups .
  • HRMS : Exact mass analysis (e.g., m/z ± 0.001 Da) ensures molecular formula accuracy .

Advanced: How can X-ray crystallography using SHELX resolve the absolute configuration of this compound?

Methodological Answer:

  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Multi-scan absorption correction (e.g., SADABS) minimizes errors .
  • Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Flack parameter analysis determines absolute configuration .
  • Validation : Check R-factor convergence (e.g., R1 < 0.05 for I > 2σ(I)) and molecular geometry (e.g., sp³ hybridization at the spiro center) .

Advanced: How to address discrepancies between NMR and computational modeling data in structural analysis?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts (e.g., 13C chemical shifts) with DFT-calculated values (B3LYP/6-31G* level). Discrepancies in spiro ring signals may indicate conformational flexibility .
  • Dynamic Effects : Perform variable-temperature NMR to detect ring-flipping or tautomerization. NOESY correlations can resolve spatial ambiguities .

Basic: What protecting group strategies prevent side reactions during synthesis?

Methodological Answer:

  • Spirocyclic Protection : The 1,4-dioxaspiro[4.5]decane system in intermediates protects carbonyl groups during coupling reactions, as seen in analogous syntheses .
  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups, removed via TFA treatment, to avoid unwanted nucleophilic attacks .

Advanced: How does the chair conformation of the spiro ring influence reactivity and stereochemistry?

Methodological Answer:

  • Conformational Analysis : X-ray data show the 6-oxa-2-azaspiro[4.5]decane ring adopts a chair conformation, stabilizing axial substituents. This impacts nucleophilic attack trajectories (e.g., equatorial amines favor specific stereoisomers) .
  • Computational Modeling : Use Gaussian or ORCA to calculate strain energies. Distorted chair conformations may explain reduced yields in sterically hindered derivatives .

Basic: What purification techniques isolate this compound from complex mixtures?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. For non-polar impurities, silica gel chromatography with ethyl acetate/methanol (95:5) is effective .
  • Purity Validation : LC-MS (≥95% purity) and melting point consistency confirm isolation success .

Advanced: How do Lewis acid catalysts affect Prins/pinacol cascades in spirocyclic intermediates?

Methodological Answer:

  • Catalyst Screening : BF3·Et2O or SnCl4 accelerates Prins cyclization in dioxaspiro systems by stabilizing oxocarbenium intermediates. Optimal catalyst loading (5–10 mol%) balances rate and side reactions .
  • Mechanistic Insight : Monitor reaction progress via in situ IR for carbonyl consumption. High catalyst acidity may protonate amines, necessitating buffered conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.